

Technical Guide: Physical Properties of (3-(Difluoromethyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-(Difluoromethyl)phenyl)boronic acid

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This technical guide provides a detailed overview of the known physical properties of **(3-(Difluoromethyl)phenyl)boronic acid** (CAS No. 955369-58-3). Due to the limited availability of experimentally-derived data for this specific compound, this document presents its fundamental identifiers and computed properties. For comparative context, which is crucial for research and development, experimentally determined physical properties for two closely related and commercially available analogs, (3-(Trifluoromethyl)phenyl)boronic acid and (4-(Difluoromethyl)phenyl)boronic acid, are also provided.

Compound Identification and Properties

(3-(Difluoromethyl)phenyl)boronic acid is an organoborane compound featuring a difluoromethyl group at the meta position of the phenyl ring. Such fluorinated boronic acids are valuable building blocks in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated moieties into complex molecules.

(3-(Difluoromethyl)phenyl)boronic acid

Experimental data for this compound is not widely available in published literature. The following table summarizes its basic chemical identifiers and computationally predicted properties.

Property	Value	Source
CAS Number	955369-58-3	
Molecular Formula	C ₇ H ₇ BF ₂ O ₂	
Molecular Weight	171.94 g/mol	PubChem
IUPAC Name	(3-(difluoromethyl)phenyl)boronic acid	PubChem
Topological Polar Surface Area	40.5 Å ² (Computed)	PubChem
Hydrogen Bond Donor Count	2 (Computed)	PubChem
Hydrogen Bond Acceptor Count	4 (Computed)	PubChem
Rotatable Bond Count	2 (Computed)	PubChem
Complexity	135 (Computed)	PubChem

Comparative Data of Key Analogs

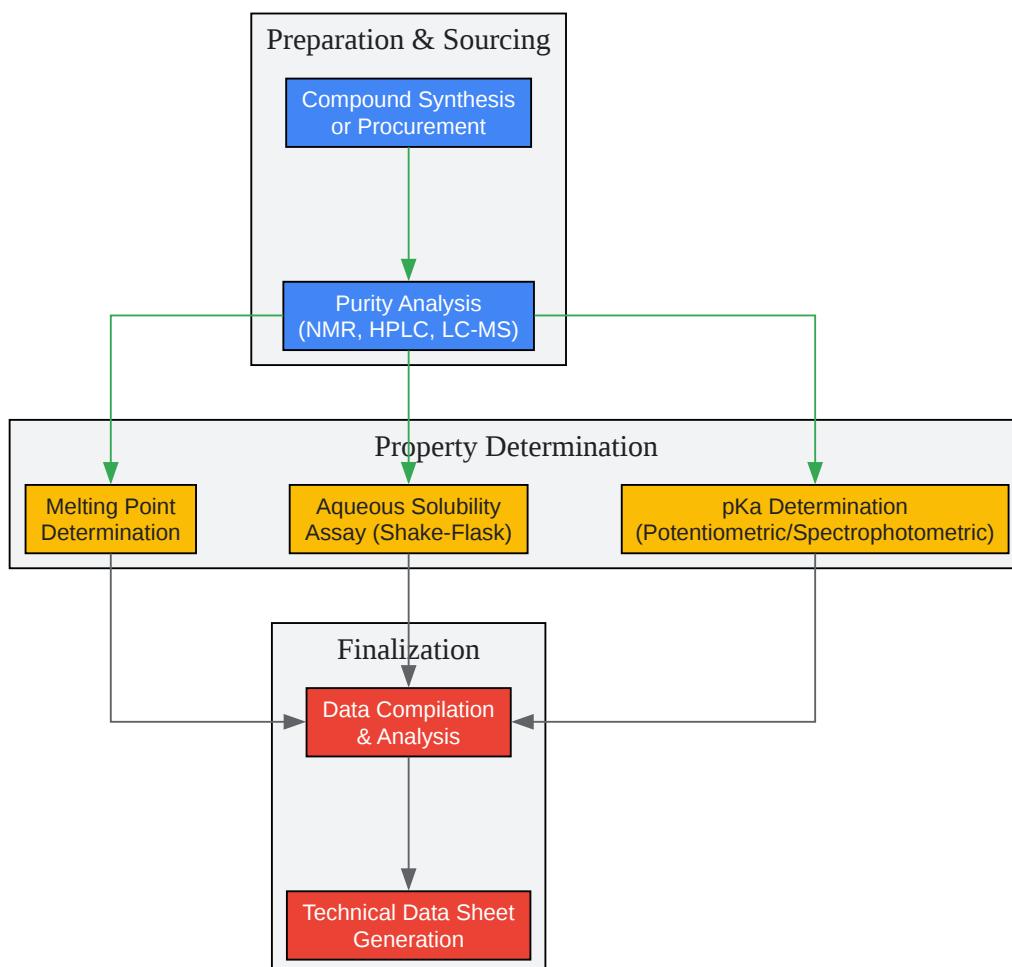
To provide practical physical property benchmarks, the following table details experimental data for two structural analogs. The trifluoromethyl analog offers insight into the effect of a more electron-withdrawing group, while the positional isomer (4-difluoromethyl) highlights the influence of substituent placement.

Property	(3-(Trifluoromethyl)phenyl)boronic acid	(4-(Difluoromethyl)phenyl)boronic acid
CAS Number	1423-26-3[1][2]	946525-43-5[3]
Molecular Formula	C ₇ H ₆ BF ₃ O ₂ [1][2]	C ₇ H ₇ BF ₂ O ₂ [3][4]
Molecular Weight	189.93 g/mol [1][5]	171.94 g/mol [3][4]
Appearance	White to off-white or tan solid/powder[2]	Solid
Melting Point	163-166 °C[1][5]	Data Not Available
Boiling Point	Data Not Available	287 °C (Predicted)
Density	Data Not Available	1.27 g/cm ³ (Predicted)[3]

Experimental Workflow and Methodologies

The characterization of a novel or sparsely documented boronic acid follows a standardized workflow to ensure accurate and reproducible data.

General Workflow for Physical Property Characterization



General Workflow for Physical Property Characterization

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Characterization workflow for boronic acids.

Methodologies for Key Experiments

The following sections describe generalized protocols for determining the primary physical properties of boronic acids.

2.2.1. Melting Point Determination

The melting point provides a crucial indicator of a compound's purity.[6]

- **Sample Preparation:** A small amount of the dry, crystalline compound is finely crushed and packed into a glass capillary tube to a height of 1-3 mm.[7][8]

- Apparatus: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated metal block and a viewing lens.
- Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[7]
- Data Recording: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded. This range is reported as the melting point. A narrow range (e.g., 0.5-1.5 °C) typically indicates high purity. [6]

2.2.2. Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9]

- Preparation: An excess amount of the solid compound is added to a vial containing a precise volume of an aqueous buffer (e.g., phosphate-buffered saline at a specific pH).[10][11]
- Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][10] The presence of undissolved solid must be confirmed at the end of the experiment.[11]
- Sample Separation: The resulting saturated solution is carefully separated from the excess solid via centrifugation and/or filtration through a low-binding filter.[10]
- Quantification: The concentration of the dissolved compound in the clear filtrate is accurately measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[12]

2.2.3. Acidity Constant (pKa) Determination

The pKa of a boronic acid, which is a Lewis acid, reflects its equilibrium with the boronate anion ($R\text{-B(OH)}_3^-$). Potentiometric or spectrophotometric titration are common methods.[13]

- Solution Preparation: A precise amount of the boronic acid is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is low.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the boronic acid solution.
- Monitoring:
 - Potentiometric Method: The pH of the solution is measured with a calibrated pH electrode after each addition of titrant. A titration curve of pH versus volume of titrant is generated.
 - Spectrophotometric Method: The UV-Vis absorbance of the solution is measured at a wavelength where the boronic acid and its conjugate boronate base have different absorbances. Measurements are taken at various pH intervals.
- Data Analysis: The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. For boronic acids, this value is generally around 9 but is highly influenced by the electronic nature of the substituents on the aryl ring.[14]

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